

In-Depth Technical Guide: Solubility of (R)-(+)-Celiprolol-d9 Hydrochloride

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Compound of Interest

Compound Name: (R)-(+)-Celiprolol-d9 Hydrochloride

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This technical guide provides a comprehensive overview of the available solubility data for **(R)-(+)-Celiprolol-d9 Hydrochloride** and its non-deuterated counterpart, Celiprolol Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for formulation and experimental design. This document details experimental protocols for solubility determination and visualizes the key signaling pathways influenced by Celiprolol.

Quantitative Solubility Data

While specific quantitative solubility data for the deuterated compound, **(R)-(+)-Celiprolol-d9 Hydrochloride**, is not readily available in the public domain, the solubility of the non-deuterated form, Celiprolol Hydrochloride, provides a valuable reference point for researchers. The following table summarizes the available data from various sources. It is important to note the discrepancies in reported values, which may arise from different experimental conditions such as temperature, pH, and the specific form of the solid material used.

Solvent	Reported Solubility	Source
Water	2 mg/mL (clear solution)	[1]
Water	≥ 50 mg/mL	[2]
Water	83 mg/mL	[3][4]
Water	Freely soluble	[5][6]
Dimethyl Sulfoxide (DMSO)	10 mg/mL	[7]
Dimethyl Sulfoxide (DMSO)	83 mg/mL (199.54 mM)	[3][4]
Ethanol	2 mg/mL	[7]
Ethanol	25 mg/mL	[3]
Ethanol	83 mg/mL	[3][4]
Ethanol (96%)	Soluble	[5][6]
Methanol	Freely soluble	[5][6]
Methylene Chloride	Very slightly soluble	[5][6]
Phosphate Buffered Saline (PBS) pH 7.2	5 mg/mL	[7]

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the aqueous solubility of **(R)-(+)-Celiprolol-d9 Hydrochloride**, adapted from the widely accepted shake-flask method recommended by the World Health Organization.[8] This method is designed to establish the equilibrium solubility of a compound, which is a critical parameter in drug development.

Objective: To determine the equilibrium solubility of **(R)-(+)-Celiprolol-d9 Hydrochloride** in various aqueous media.

Materials:

- **(R)-(+)-Celiprolol-d9 Hydrochloride** powder

- Purified water (e.g., Milli-Q or equivalent)
- Phosphate buffered saline (PBS), pH 7.4
- Simulated Gastric Fluid (SGF), pH 1.2
- Simulated Intestinal Fluid (SIF), pH 6.8
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and pipettes

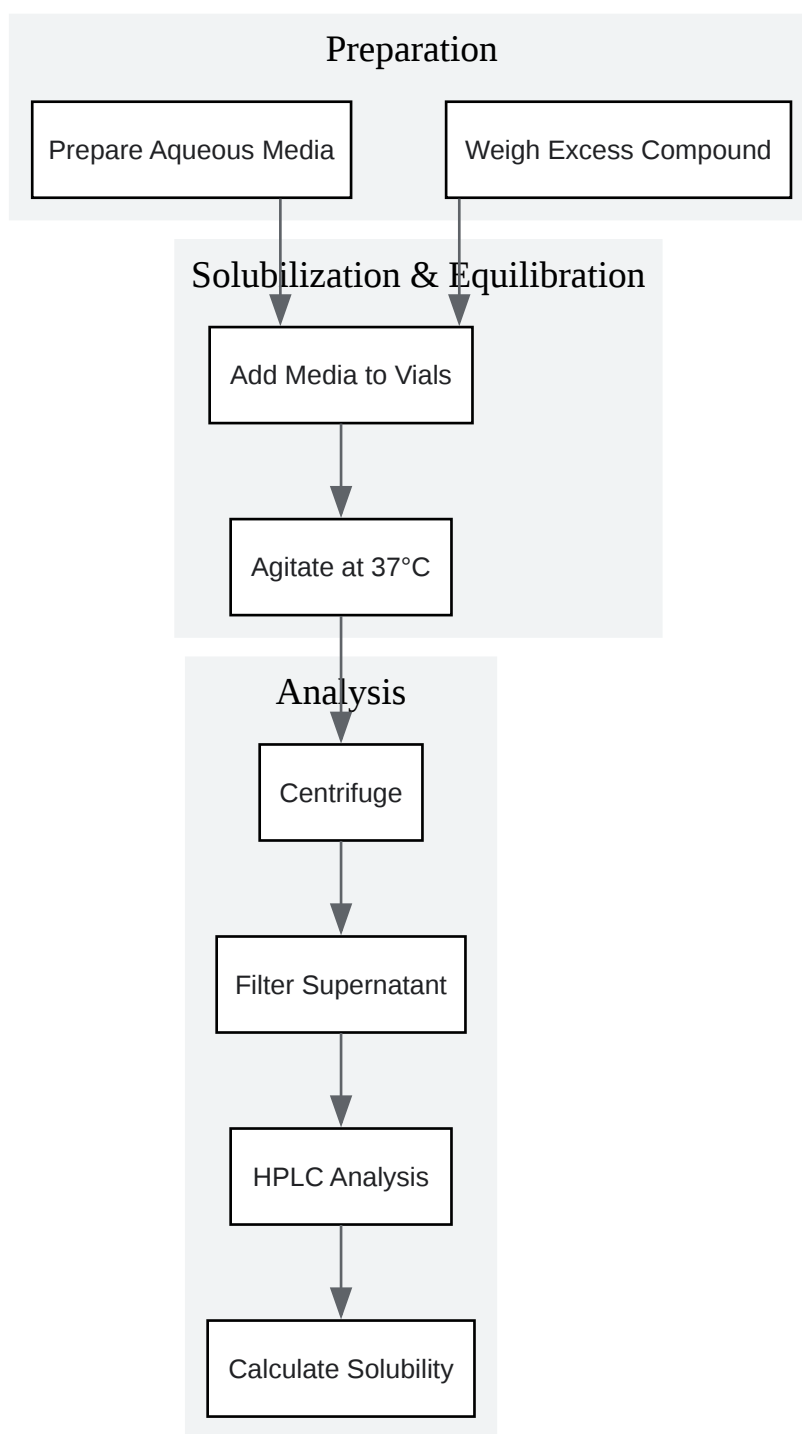
Procedure:

- Preparation of Media: Prepare the desired aqueous media (e.g., purified water, PBS, SGF, SIF) and adjust the pH as necessary.
- Sample Preparation: Accurately weigh an excess amount of **(R)-(+)-Celiprolol-d9 Hydrochloride** powder and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
- Solubilization: Add a known volume of the prepared aqueous medium to each vial.
- Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to a physiologically relevant temperature, typically 37°C. Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach

equilibrium. The time required to reach equilibrium should be determined in preliminary experiments.

- **Phase Separation:** After the equilibration period, remove the vials from the shaker. Allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of **(R)-(+)-Celiprolol-d9 Hydrochloride** in the diluted sample using a validated HPLC method.
- **Data Analysis:** Calculate the solubility of **(R)-(+)-Celiprolol-d9 Hydrochloride** in the respective medium based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram:



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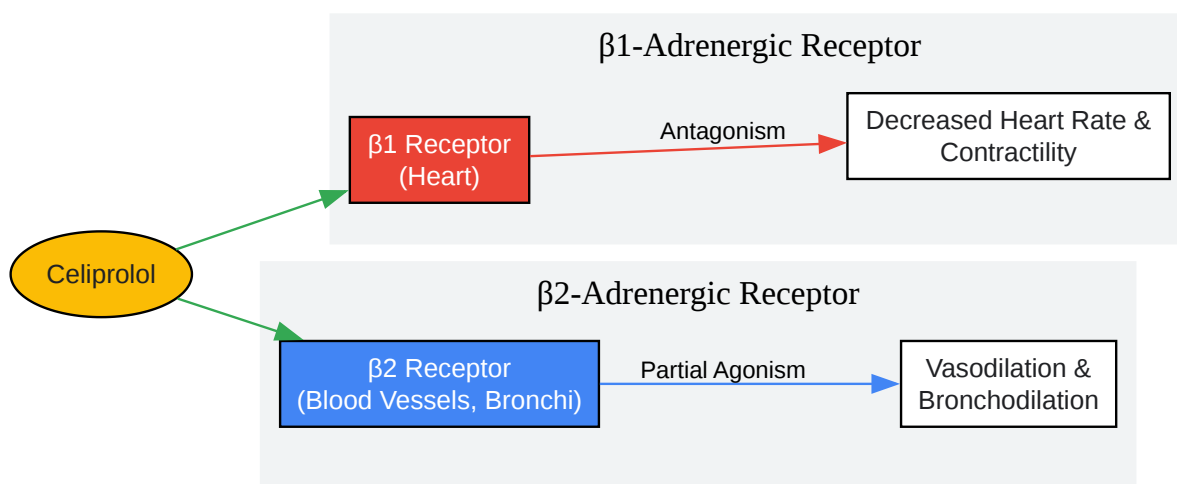
Caption: Workflow for determining the equilibrium solubility of **(R)-(+)-Celiprolol-d9 Hydrochloride**.

Signaling Pathways

Celiprolol exerts its therapeutic effects by modulating specific signaling pathways. As a β 1-adrenergic antagonist and a partial β 2-adrenergic agonist, its mechanism of action involves the regulation of downstream cellular processes.

Celiprolol's Dual Action on Adrenergic Receptors:

Celiprolol selectively blocks β 1-adrenergic receptors, which are primarily located in the heart. This action leads to a decrease in heart rate and contractility, contributing to its antihypertensive effect. Concurrently, it partially activates β 2-adrenergic receptors, which are found in the smooth muscles of the bronchi and blood vessels, leading to vasodilation.



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Caption: Dual antagonistic and partial agonistic action of Celiprolol on adrenergic receptors.

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